Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-
Description
Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- (IUPAC name), is a substituted benzoic acid derivative characterized by a phenoxymethyl group at the 4-position of the benzene ring. The phenoxy moiety itself is substituted with a bulky tert-butyl (1,1-dimethylethyl) group at the 2-position (ortho position relative to the oxygen bridge) . This structural configuration confers unique steric and electronic properties, making the compound relevant in organic synthesis, pharmaceutical intermediates, or materials science.
Properties
CAS No. |
833484-91-6 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[(2-tert-butylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-6-4-5-7-16(15)21-12-13-8-10-14(11-9-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |
InChI Key |
KNILKKHFMQNGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 2-(1,1-dimethylethyl)phenol.
Esterification: The phenol group is first esterified with a suitable reagent, such as methyl chloroformate, to form the corresponding ester.
Substitution Reaction: The ester is then subjected to a nucleophilic substitution reaction with a benzoic acid derivative, such as 4-chloromethylbenzoic acid, under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors to carry out the esterification process efficiently.
Continuous Flow Reactors: Employing continuous flow reactors for the substitution reaction to enhance yield and reduce reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.
Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzoic acid derivatives with oxidized side chains.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits antimicrobial properties, useful in developing new antimicrobial agents.
Medicine
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry
Polymer Production: Utilized in the production of specialty polymers with unique properties.
Coatings: Applied in the formulation of coatings and adhesives due to its chemical stability.
Mechanism of Action
The mechanism by which benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors, modulating their activity.
Pathways: The compound may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Benzoic Acid, 3-(1,1-Dimethylethyl)-4-Methoxy-, Methyl Ester
- Structure : A methyl ester derivative with a tert-butyl group at the 3-position and a methoxy group at the 4-position of the benzene ring.
- Molecular Formula : C₁₃H₁₈O₃; Molecular Weight : 222.28 g/mol .
- The methyl ester group improves volatility compared to free carboxylic acids.
- Applications : Likely used as a synthetic intermediate or in fragrance formulations due to its ester functionality .
Benzoic Acid, 4-(1-Methylethyl)-, 4-(Pentyloxy)phenyl Ester
- Structure : A 4-isopropylbenzoic acid esterified with a 4-pentyloxyphenyl group.
- Molecular Formula : C₂₁H₂₆O₃; Molecular Weight : 326.43 g/mol .
- Key Features : The pentyloxy chain introduces significant hydrophobicity, while the isopropyl group at the 4-position creates steric hindrance.
- Applications: Potential use in polymer additives or surfactants due to its long alkyl chain .
Benzoic Acid, 2-Methyl-3-[[[3-Methyl-4-(1-Methylethyl)phenoxy]acetyl]amino]-
Benzoic Acid, 4-[[2-(4-Methylphenoxy)acetyl]amino]-
- Structure: Contains a 4-methylphenoxyacetyl group linked via an amide bond to the benzoic acid core.
- Molecular Formula: C₁₆H₁₅NO₄; Molecular Weight: 285.29 g/mol .
- Key Features: The amide linkage provides rigidity and stability, while the methylphenoxy group modulates electronic effects.
- Applications : Likely explored in peptide mimetics or enzyme inhibitors .
Comparative Data Table
Research Findings and Implications
Steric Effects : The tert-butyl group in the target compound and its analogue introduces steric hindrance, which can slow metabolic degradation or reduce reactivity in crowded environments.
Lipophilicity : Compounds with tert-butyl or pentyloxy groups (e.g., ) exhibit increased logP values, favoring membrane permeability in drug candidates.
Solubility: Amide- or ester-containing derivatives (e.g., ) show improved aqueous solubility compared to non-polar analogues, critical for bioavailability.
Biological Activity
Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- (CAS No. 833484-91-6), is a chemical compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzoic acid moiety substituted with a tert-butylphenoxy group. This structural configuration may influence its interaction with biological systems.
Biological Activity Overview
Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that benzoic acid derivatives can inhibit the growth of certain bacteria and fungi. This property is often attributed to their ability to disrupt microbial cell membranes or metabolic processes.
- Antioxidant Properties : Compounds like benzoic acid can act as antioxidants, scavenging free radicals and potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : Certain benzoic acid derivatives have been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts, such as cancer treatment or metabolic disorders.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzoic acid derivatives against common pathogens. The results indicated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| Candida albicans | 100 |
Antioxidant Activity
In vitro assays demonstrated that the compound scavenged DPPH radicals effectively, indicating strong antioxidant potential. The half-maximal inhibitory concentration (IC50) was determined to be approximately 30 µM.
Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of benzoic acid derivatives. The study found that the compound inhibited cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain pathways. The IC50 values for COX-1 and COX-2 were reported as 25 µM and 30 µM, respectively.
Toxicological Profile
The safety profile of benzoic acid derivatives is critical for their application. Toxicological assessments indicate that while some derivatives exhibit low toxicity, others may have adverse effects at higher concentrations. The compound's hazard statements include warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
